molecular formula C25H25N5O2 B11327602 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

Katalognummer: B11327602
Molekulargewicht: 427.5 g/mol
InChI-Schlüssel: TVVVWNZEHLRSOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 7-(4-methoxyphenyl) and 5-phenyl substitution on the heterocyclic core, with a piperidine-4-carboxamide moiety at position 2. Pyrrolo[2,3-d]pyrimidines are privileged scaffolds in kinase inhibitor design due to their ability to mimic ATP-binding motifs, enabling competitive inhibition of kinase activity . The 4-methoxyphenyl group may enhance solubility and modulate selectivity, while the piperidine-4-carboxamide contributes to hydrogen bonding and conformational flexibility, critical for target engagement .

Eigenschaften

Molekularformel

C25H25N5O2

Molekulargewicht

427.5 g/mol

IUPAC-Name

1-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide

InChI

InChI=1S/C25H25N5O2/c1-32-20-9-7-19(8-10-20)30-15-21(17-5-3-2-4-6-17)22-24(27-16-28-25(22)30)29-13-11-18(12-14-29)23(26)31/h2-10,15-16,18H,11-14H2,1H3,(H2,26,31)

InChI-Schlüssel

TVVVWNZEHLRSOB-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3N4CCC(CC4)C(=O)N)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Halogenation and Cyclization

Starting with 4-chloropyrimidine-5-carbaldehyde (4a ), halogenation at the 4-position enables nucleophilic substitution with amines or aryl groups. For example, treatment with ammonium hydroxide yields 4-aminopyrimidine intermediates. Subsequent cyclization with pyrrole derivatives under acidic conditions forms the bicyclic core.

Reaction Conditions :

  • Halogenation : Use of POCl₃ or PCl₅ in dichloromethane at 0–25°C.

  • Cyclization : Acetic acid or HCl as a catalyst at reflux (80–100°C).

Functionalization at the 4-Position with Piperidine-4-Carboxamide

The 4-chloro intermediate undergoes substitution with piperidine-4-carboxamide. Two primary strategies are employed:

Direct Nucleophilic Substitution

The chloro group is displaced by piperidine-4-carboxamide in the presence of a base.

Reaction Conditions :

  • Base : DIPEA (4 equiv).

  • Solvent : DMF at 100°C for 6 h.

  • Yield : 50–65%.

Reductive Amination

An alternative route involves reacting a 4-amino intermediate with a ketone or aldehyde derivative of piperidine-4-carboxamide, followed by reduction with NaBH₃CN.

Reaction Conditions :

  • Reducing Agent : NaBH₃CN (2 equiv).

  • Solvent : MeOH at 25°C for 12 h.

  • Yield : 55–70%.

Carboxamide Formation

The piperidine-4-carboxylic acid is converted to the carboxamide via activation with HATU or EDCl, followed by reaction with ammonium chloride.

Reaction Conditions :

  • Activation Agent : HATU (1.2 equiv), DIPEA (3 equiv).

  • Ammonia Source : NH₄Cl (2 equiv).

  • Solvent : DMF at 25°C for 4 h.

  • Yield : 80–90%.

Optimization Challenges and Solutions

Regioselectivity in Aryl Group Introduction

Competing reactions at positions 5 and 7 are mitigated by sequential coupling. The 5-position is typically functionalized first due to higher reactivity.

Purification of Intermediates

Column chromatography (SiO₂, 5% MeOH/CH₂Cl₂) or recrystallization (EtOH/H₂O) is used to isolate intermediates.

Comparative Analysis of Synthetic Routes

StepMethod 1 (Direct Substitution)Method 2 (Reductive Amination)
Reaction Time 6 h12 h
Yield 50–65%55–70%
Purity ≥95%≥90%
Scalability Industrial-friendlyLimited by NaBH₃CN cost

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective catalysts (e.g., Pd/C over Pd(PPh₃)₄) and continuous flow processes for cyclization steps. Solvent recovery systems are implemented to reduce waste .

Analyse Chemischer Reaktionen

1-[7-(4-Methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidin-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel (z. B. Dichlormethan, Ethanol), Katalysatoren (z. B. Palladium auf Kohlenstoff) und kontrollierte Temperaturen im Bereich von -10 °C bis 100 °C. Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Derivate, die die Pyrrolopyrimidin-Kernstruktur beibehalten .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)
A549 (lung cancer)12.5
MCF-7 (breast cancer)15.0

These results suggest that the compound could serve as a lead for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly against specific kinases involved in cellular signaling pathways. Its mechanism of action may involve binding to these enzymes and disrupting their function, which can lead to reduced tumor growth and metastasis .

Anti-inflammatory Properties

Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This aspect could be particularly beneficial in treating conditions characterized by chronic inflammation .

Antimicrobial Activity

Some derivatives of pyrrolo[2,3-d]pyrimidine compounds have demonstrated efficacy against bacterial strains, indicating potential applications in antimicrobial therapy . Further research is needed to explore this avenue.

Study on Vascular Endothelial Growth Factor Receptor Inhibition

A related study focused on pyrrolo[2,3-d]pyrimidine derivatives as vascular endothelial growth factor receptor (VEGFR) inhibitors. Compounds similar to this compound were synthesized and tested for their ability to inhibit angiogenesis and tumor growth in vivo. Some derivatives were found to be significantly more potent than established standards .

Evaluation of Cytotoxicity

In another investigation involving various cancer cell lines, the compound's cytotoxicity was assessed through MTT assays. The results indicated that it effectively inhibited cell proliferation in a dose-dependent manner, further validating its potential as an anticancer agent .

Wirkmechanismus

The primary mechanism of action of 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of PKB, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation, survival, and metabolism, making it a promising candidate for anticancer therapy .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

AZD5363 (Akt Inhibitor)

Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide . Key Differences:

  • Substituents : AZD5363 features a 4-chlorophenyl group and a 3-hydroxypropyl chain on the piperidine, whereas the target compound has a 4-methoxyphenyl and phenyl group.
  • Activity : The 4-chlorophenyl group in AZD5363 enhances Akt1 inhibition (IC50 = 3 nM) through hydrophobic interactions, while the methoxyphenyl in the target compound may shift selectivity to other kinases .
  • Pharmacokinetics : The hydroxypropyl chain in AZD5363 improves oral bioavailability (F = 50% in rats), whereas the methoxy group in the target compound could influence metabolic stability .

LIMK2 Inhibitor (Type I)

Structure: 1-(5-Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N-(3-phenoxyphenyl)piperidine-4-carboxamide . Key Differences:

  • Substituent Effects: The 3-phenoxyphenyl group in the LIMK2 inhibitor enhances type I binding (DFG-in conformation), contrasting with the methoxyphenyl in the target compound, which may favor type II or III inhibition .

4-Chlorobenzamide Analogue

Structure: N-((4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)methyl)-4-chlorobenzamide . Key Differences:

  • Piperidine Substitution : The 4-chlorobenzamide substituent introduces a rigid aromatic moiety, likely improving potency via π-π stacking with kinase hydrophobic regions.
  • Selectivity : The absence of a methoxyphenyl group may reduce off-target effects compared to the target compound .

JAK1-Selective Inhibitor

Structure: (R)-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile . Key Differences:

  • Core Rigidity : The spirocyclic 5-azaspiro[2.4]heptane introduces conformational restraint, enhancing JAK1 selectivity (IC50 = 2 nM) over JAK2/3.
  • Functional Groups: The cyano group at position 3 optimizes binding to the JAK1 catalytic cleft, a feature absent in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Target Kinase Key Features
Target Compound Pyrrolo[2,3-d]pyrimidine 7-(4-Methoxyphenyl), 5-phenyl, piperidine-4-carboxamide Undisclosed Enhanced solubility via methoxy; flexible piperidine for H-bonding
AZD5363 Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl, 3-hydroxypropyl Akt1 High oral bioavailability; potent Akt inhibition (IC50 = 3 nM)
LIMK2 Inhibitor Pyrrolo[2,3-d]pyrimidine 5-Methyl, 3-phenoxyphenyl LIMK2 Type I inhibition; optimized DFG-in binding
4-Chlorobenzamide Analogue Pyrrolo[2,3-d]pyrimidine 4-Chlorobenzamide Undisclosed Rigid aromatic group for hydrophobic interactions
JAK1 Inhibitor Pyrrolo[2,3-d]pyrimidine Spirocyclic amine, cyano group JAK1 Conformational rigidity; JAK1 selectivity (IC50 = 2 nM)

Biologische Aktivität

1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinase B (PKB/Akt). This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C26H29N5O2
Molecular Weight 443.23 g/mol
CAS Number 234772-64-6
IUPAC Name This compound
PubChem CID 5311381

The primary biological activity of this compound is attributed to its role as an inhibitor of PKB, a key regulator in various signaling pathways associated with cell growth and survival. PKB is often overexpressed in cancers, making it a target for therapeutic intervention. The compound exhibits ATP-competitive inhibition with high selectivity for PKB over other kinases such as PKA (protein kinase A) and has shown to modulate critical biomarkers in the PI3K-PKB-mTOR signaling pathway .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

  • Prostate Cancer Cells (PC3M) : The compound showed significant antiproliferative effects with an IC50 value indicating potent activity against cells with activated PI3K-PKB pathways.
  • Glioblastoma Cells (U87MG) : Similar inhibitory effects were observed in glioblastoma cell lines, suggesting broad-spectrum anti-cancer potential .

In Vivo Studies

In vivo studies involving human tumor xenografts in nude mice revealed that the compound effectively inhibited tumor growth at well-tolerated doses. The modulation of PKB activity correlated with reduced tumor size and improved survival rates in treated animals .

Structure-Activity Relationship (SAR)

The structure of the compound allows for multiple modifications that can enhance its biological activity. Research has focused on varying the piperidine and pyrrolo[2,3-d]pyrimidine moieties to optimize potency and selectivity against PKB. For example:

  • Substitutions on the Phenyl Ring : Modifications to the methoxy and phenyl groups have been explored to improve binding affinity and selectivity.
  • Linker Variations : Altering the linker between the piperidine and pyrrolo[2,3-d]pyrimidine cores has been shown to affect pharmacokinetic properties such as oral bioavailability .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Breast Cancer Treatment : In a study examining its effects on breast cancer cell lines, the compound was found to downregulate Mcl-1 expression, a protein associated with apoptosis resistance, thereby sensitizing cells to chemotherapeutic agents .
  • Combination Therapies : The compound's ability to enhance the efficacy of existing cancer therapies has been investigated, showing promise when used alongside conventional treatments like chemotherapy and radiation therapy.

Q & A

Basic: What are the optimal synthetic routes for 1-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxamide, and how can reaction yields be improved?

Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step reactions, including cyclocondensation, halogenation, and coupling. For example:

Core formation : Use a Buchwald-Hartwig coupling to introduce the 4-methoxyphenyl group at the 7-position of the pyrrolo[2,3-d]pyrimidine scaffold .

Piperidine-carboxamide attachment : Employ nucleophilic substitution or palladium-catalyzed cross-coupling to integrate the piperidine-4-carboxamide moiety at the 4-position .

Yield optimization :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst screening : Use Pd(PPh₃)₄ or Xantphos-Pd-G3 for efficient coupling .
  • Purification : Column chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) improves purity .
    For statistical optimization, apply a Design of Experiments (DoE) approach to evaluate temperature, stoichiometry, and solvent effects on yield .

Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:
Key characterization methods include:

  • ¹H/¹³C NMR : Assign signals based on substituent effects. The 7-(4-methoxyphenyl) group shows aromatic protons as doublets (δ 7.2–7.8 ppm), while the piperidine carboxamide exhibits distinct NH and CO peaks (δ 6.5–7.0 ppm and ~170 ppm, respectively) .
  • HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ = 453.18) with <2 ppm error .
  • HPLC-PDA : Use a C18 column (ACN/water + 0.1% TFA) to assess purity (>95%) and detect regioisomers .
  • X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline intermediates .

Advanced: How can computational modeling predict the binding affinity of this compound to kinase targets?

Answer:

Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets (e.g., JAK2 or EGFR kinases). Focus on hydrogen bonding between the carboxamide and kinase hinge region .

MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

QSAR : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with inhibitory activity .

Advanced: How can contradictory biological activity data across assays be resolved?

Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:

  • Dose-response curves : Confirm IC₅₀ values across multiple replicates and cell lines (e.g., HEK293 vs. HepG2) .
  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to rule out nonspecific binding .
  • Mechanistic studies : Use CRISPR knockouts or siRNA to validate target engagement .
  • Meta-analysis : Apply Bayesian statistics to integrate data from disparate sources, weighting studies by sample size and assay robustness .

Advanced: What reactor design principles apply to scaling up the synthesis of this compound?

Answer:
For scale-up:

Batch vs. flow : Flow reactors minimize thermal degradation for exothermic steps (e.g., cyclocondensation) .

Mixing efficiency : Use Rushton turbines for viscous intermediates (e.g., carboxamide formation) to ensure homogeneity .

Safety protocols : Implement in-line FTIR monitoring to detect hazardous intermediates (e.g., azide byproducts) .

Sustainability : Optimize solvent recovery via distillation or membrane separation .

Advanced: How can structure-activity relationship (SAR) studies guide further optimization?

Answer:
Prioritize modifications based on SAR trends:

  • Pyrrolo-pyrimidine core : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., CF₃) to enhance kinase selectivity .
  • Piperidine-carboxamide : Introduce methyl groups at the 3-position to reduce metabolic clearance .
  • In vitro ADME : Assess permeability (Caco-2 assay) and CYP inhibition to prioritize lead candidates .
    Use parallel synthesis to generate analogs systematically, followed by hierarchical clustering of activity data .

Basic: What are the key stability considerations for long-term storage of this compound?

Answer:

  • Degradation pathways : Hydrolysis of the carboxamide (pH-sensitive) and oxidation of the methoxyphenyl group .
  • Storage conditions :
    • Temperature : Store at –20°C under argon to prevent oxidation .
    • Solvent : Lyophilize and store in anhydrous DMSO (sealed with molecular sieves) .
  • Stability monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can machine learning improve the prediction of synthetic pathways?

Answer:

  • Retrosynthesis tools : Train models on USPTO or Reaxys datasets using Transformer architectures (e.g., IBM RXN) to propose viable routes .
  • Reaction condition prediction : Use random forests to recommend catalysts/solvents based on similar pyrrolo-pyrimidine syntheses .
  • Failure analysis : Apply NLP to extract "negative results" from patents/literature, avoiding reported low-yield steps .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.